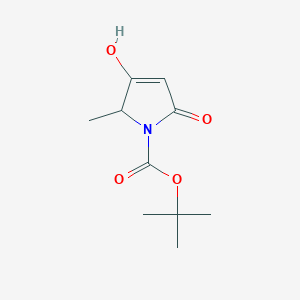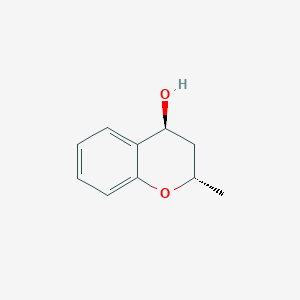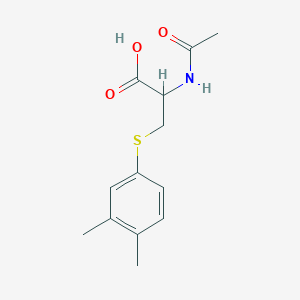
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol is an organosilane compound with the molecular formula C24H54O9Si2. It is a chemical intermediate commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol typically involves the reaction of 3-chloropropyltriethoxysilane with 2,2-bis(hydroxymethyl)butanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are essential in the formation of silicone-based materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of silicone-based materials.
Scientific Research Applications
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilane compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials, which have various industrial and biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison
Compared to these similar compounds, 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol is unique due to its additional hydroxyl group, which provides it with distinct reactivity and functionality. This makes it particularly useful in applications requiring the formation of stable siloxane bonds .
Properties
Molecular Formula |
C24H54O9Si2 |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
2,2-bis(3-triethoxysilylpropoxymethyl)butan-1-ol |
InChI |
InChI=1S/C24H54O9Si2/c1-8-24(21-25,22-26-17-15-19-34(28-9-2,29-10-3)30-11-4)23-27-18-16-20-35(31-12-5,32-13-6)33-14-7/h25H,8-23H2,1-7H3 |
InChI Key |
KULCCRJQEMHJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COCCC[Si](OCC)(OCC)OCC)COCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)



![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)

![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
